molecular formula C22H22N2O6 B12037340 Isopropyl 5-{2-[(2E)-2-(3-hydroxybenzylidene)hydrazino]-2-oxoethoxy}-2-methyl-1-benzofuran-3-carboxylate

Isopropyl 5-{2-[(2E)-2-(3-hydroxybenzylidene)hydrazino]-2-oxoethoxy}-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B12037340
M. Wt: 410.4 g/mol
InChI Key: VQDOCCPDEZZGGK-FOKLQQMPSA-N
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Description

Isopropyl 5-{2-[(2E)-2-(3-hydroxybenzylidene)hydrazino]-2-oxoethoxy}-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzofuran core, which is known for its biological activity, and a hydrazone moiety, which is often used in medicinal chemistry for its ability to form stable complexes with metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 5-{2-[(2E)-2-(3-hydroxybenzylidene)hydrazino]-2-oxoethoxy}-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Hydrazone Moiety: The hydrazone moiety is introduced by reacting the benzofuran derivative with a hydrazine derivative in the presence of a suitable catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with isopropyl alcohol under acidic conditions to form the isopropyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzylidene moiety, to form quinone derivatives.

    Reduction: Reduction reactions can target the hydrazone moiety, converting it to the corresponding hydrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form stable complexes with metal ions, potentially inhibiting metalloenzymes. Additionally, the benzofuran core may interact with biological membranes or proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Isopropyl 5-{2-[(2E)-2-(3-hydroxybenzylidene)hydrazino]-2-oxoethoxy}-2-methyl-1-benzofuran-3-carboxylate: Similar compounds include other benzofuran derivatives with hydrazone moieties, such as

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzofuran core and the hydrazone moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H22N2O6

Molecular Weight

410.4 g/mol

IUPAC Name

propan-2-yl 5-[2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C22H22N2O6/c1-13(2)29-22(27)21-14(3)30-19-8-7-17(10-18(19)21)28-12-20(26)24-23-11-15-5-4-6-16(25)9-15/h4-11,13,25H,12H2,1-3H3,(H,24,26)/b23-11+

InChI Key

VQDOCCPDEZZGGK-FOKLQQMPSA-N

Isomeric SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)N/N=C/C3=CC(=CC=C3)O)C(=O)OC(C)C

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)NN=CC3=CC(=CC=C3)O)C(=O)OC(C)C

Origin of Product

United States

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